molecular formula C24H30N4O2 B10985239 N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B10985239
M. Wt: 406.5 g/mol
InChI Key: FYUQKWJPHNICLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a phenyl-substituted piperazine core linked to a 3-(cyclohexylcarbamoyl)phenyl group. The cyclohexylcarbamoyl moiety introduces steric bulk and lipophilicity, which may influence solubility, binding affinity, and metabolic stability compared to analogues with smaller substituents.

Properties

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C24H30N4O2/c29-23(25-20-9-3-1-4-10-20)19-8-7-11-21(18-19)26-24(30)28-16-14-27(15-17-28)22-12-5-2-6-13-22/h2,5-8,11-13,18,20H,1,3-4,9-10,14-17H2,(H,25,29)(H,26,30)

InChI Key

FYUQKWJPHNICLX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(cyclohexylcarbamoyl)aniline with 4-phenylpiperazine-1-carboxylic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Biological Activities

Research indicates that N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide exhibits several promising biological activities:

  • Neurotransmitter Modulation :
    • This compound has been studied for its effects on neurotransmitter systems, particularly dopamine receptors. It may act as a multi-target ligand, suggesting potential utility in treating neurological disorders by modulating neurotransmitter activity.
  • Synergistic Effects in Combination Therapies :
    • Its interactions with histone deacetylases indicate that it could be effective in combination therapies for conditions such as depression and anxiety disorders.
  • Potential Anti-Cancer Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties, although further research is needed to fully elucidate these effects.

Case Studies

Several case studies have investigated the applications of this compound:

  • Neuropharmacological Studies :
    • Research has demonstrated the compound's efficacy in modulating dopaminergic signaling pathways, providing insights into its potential use as an antipsychotic agent.
  • Combination Therapy Research :
    • Studies exploring the synergistic effects of this compound in conjunction with other pharmacological agents have shown promise in enhancing therapeutic outcomes for patients with complex psychiatric disorders.

Mechanism of Action

The mechanism of action of N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide and related compounds:

Compound Name Substituents on Piperazine/Phenyl Rings Key Structural Features Yield (%) Melting Point (°C) Biological/Physicochemical Notes References
This compound (Target) 4-phenylpiperazine; 3-(cyclohexylcarbamoyl)phenyl Bulky cyclohexyl group, chair conformation N/A N/A Hypothesized enhanced lipophilicity -
N-(3-Chlorophenyl)-4-phenylpiperazine-1-carboxamide 4-phenylpiperazine; 3-chlorophenyl Electron-withdrawing Cl substituent N/A N/A Potential halogen bonding interactions
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide 4-methylpiperazine; 4-chlorophenyl Methyl group reduces steric hindrance 79 N/A Chair conformation confirmed by X-ray
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 4-(quinazolinone-methyl)piperazine; 3-fluorophenyl Fluorine enhances polarity 52.2 189.5–192.1 Intermediate for antidiabetic agents
4-(3-(2-Fluoro-3-oxo-2,3-dihydrobenzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (54) Fluorinated benzooxazinone; phenylpiperazine Fluorine modulates electronic environment 60 N/A ^1H NMR δ 6.04 (d, J = 51.8 Hz, CHF)
Glipizide Sulfonylurea core; cyclohexylcarbamoyl group Clinically used antidiabetic agent N/A N/A Oral bioavailability ~95%

Structural and Conformational Analysis

  • Piperazine Ring Conformation : The piperazine ring in the target compound likely adopts a chair conformation, as observed in analogues like N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide . This conformation stabilizes intermolecular interactions, such as hydrogen bonding.
  • Substituent Effects: Cyclohexylcarbamoyl vs. Halogenated Phenyl Groups: The cyclohexyl group increases lipophilicity (logP) compared to electron-withdrawing substituents like Cl or F in compounds A2–A6 . This may enhance membrane permeability but reduce aqueous solubility.

Physicochemical and Pharmacological Properties

  • Melting Points: Derivatives with halogen substituents (e.g., A4, 197.9–199.6°C) exhibit higher melting points than non-halogenated analogues, likely due to enhanced crystallinity from halogen-based packing interactions .
  • Fluorinated analogues (e.g., compound 55) show distinct ^19F NMR signals, enabling tracking in metabolic studies—a feature absent in the target compound .

Key Research Findings

  • SAR Insights : Replacement of the phenyl group in N-(3-chlorophenyl)-4-phenylpiperazine-1-carboxamide with a cyclohexylcarbamoyl moiety may reduce steric clashes in hydrophobic binding pockets .
  • Crystallographic Data : Chair conformations in piperazine rings (e.g., ) are conserved across analogues, supporting predictable three-dimensional interactions .

Biological Activity

N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C25H31N3O2
  • Molecular Weight : 413.55 g/mol

The compound features a piperazine core, which is commonly associated with various pharmacological activities, including antipsychotic and antidepressant effects.

Research indicates that this compound may interact with multiple biological targets:

  • PDE5 Inhibition : The compound has shown potential as a phosphodiesterase type 5 (PDE5) inhibitor, which is significant in treating erectile dysfunction and pulmonary hypertension. PDE5 inhibitors work by increasing levels of cyclic GMP, leading to vasodilation .
  • Antimalarial Activity : Preliminary studies suggest that cyclopropyl carboxamide derivatives exhibit antimalarial properties by targeting the cytochrome b gene in Plasmodium species. This activity includes inhibiting the growth of asexual stages and male gametes of the malaria parasite .
  • Kinase Inhibition : There is evidence that compounds similar to this compound may inhibit specific kinases involved in tumorigenesis, presenting potential applications in cancer therapy .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Target/Mechanism IC50 Value (µM) Reference
PDE5 InhibitionPDE50.1 - 0.5
AntimalarialCytochrome b40 nM
Kinase InhibitionVarious kinasesNot specified

Case Study 1: Antimalarial Efficacy

A study conducted on cyclopropyl carboxamide derivatives demonstrated significant antimalarial activity against Plasmodium falciparum, with an IC50 value as low as 40 nM. The study highlighted the importance of metabolic stability for efficacy in vivo, suggesting further optimization is necessary for clinical application .

Case Study 2: Cancer Therapeutics

In a series of experiments evaluating kinase inhibitors, compounds structurally related to this compound showed promising results in inhibiting tumor growth in preclinical models. The findings suggest that these compounds could serve as a basis for developing new cancer therapies targeting specific kinase pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.